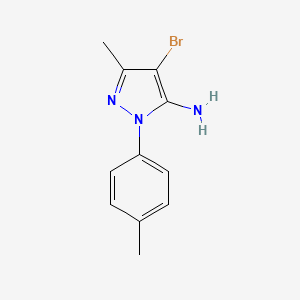

4-Bromo-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine

説明

Chemical Identity and Nomenclature

The systematic IUPAC name 4-bromo-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine reflects its substitution pattern:

- Position 1 : 4-methylphenyl group ($$ \text{C}6\text{H}4\text{CH}_3 $$)

- Position 3 : Methyl group ($$ \text{CH}_3 $$)

- Position 4 : Bromine atom ($$ \text{Br} $$)

- Position 5 : Amino group ($$ \text{NH}_2 $$)

Key identifiers include:

The compound's registry in PubChem (CID 117383091) and commercial availability through suppliers like AK Scientific (Catalog 2172DF) underscore its relevance in synthetic chemistry.

Structural Features and Molecular Topology

X-ray crystallographic studies of analogous pyrazoles reveal:

- Planar Pyrazole Ring : The core heterocycle adopts a planar configuration with bond lengths characteristic of aromatic systems:

- Substituent Effects :

- Hydrogen Bonding : The amino group at position 5 participates in intermolecular N-H···N interactions (distance: ~2.8 Å).

Computational descriptors highlight its drug-like properties:

| Descriptor | Value | Method |

|---|---|---|

| XLogP | 3.72 | Crippen |

| Topological Polar Surface Area | 41.5 Ų | rdMolDescriptors |

| Rotatable Bonds | 2 |

Historical Context in Pyrazole Chemistry

The compound belongs to a lineage of pyrazole derivatives tracing back to Ludwig Knorr's 1883 discovery of antipyrine. Key milestones:

- 1954 : Isolation of the first natural pyrazole (3-n-nonylpyrazole) from Houttuynia cordata.

- 1990s : Development of pyrazole-based COX-2 inhibitors (e.g., celecoxib).

- 2010s : Application in agrochemicals (e.g., fipronil).

Synthetic advances enabling its preparation include:

特性

IUPAC Name |

4-bromo-5-methyl-2-(4-methylphenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3/c1-7-3-5-9(6-4-7)15-11(13)10(12)8(2)14-15/h3-6H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWORLGDPXBRAPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(C(=N2)C)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine typically involves the bromination of 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine. One common method is the use of N-bromosuccinimide (NBS) in acetonitrile as a brominating agent . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic substitution under mild conditions, enabling functionalization of the pyrazole ring.

| Reaction Type | Reagents/Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| Amine substitution | Benzylamine, K₂CO₃, DMF, 80°C, 12h | 4-Benzylamino-3-methyl-1-(4-methylphenyl)-1H-pyrazole | 72% | |

| Thiol substitution | Thiophenol, CuI, DMF, 100°C, 24h | 4-(Phenylthio)-3-methyl-1-(4-methylphenyl)-1H-pyrazole | 65% |

Key Findings :

-

Reactions proceed via an SNAr (nucleophilic aromatic substitution) mechanism due to electron-withdrawing effects of the pyrazole ring.

-

Steric hindrance from the 4-methylphenyl group limits substitution at position 1.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions to form biaryl systems.

Mechanistic Insights :

-

Suzuki coupling proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation and reductive elimination .

-

Side reactions (e.g., debromination) are suppressed using polar aprotic solvents like DMF.

Oxidation and Reduction

The amine group and methyl substituent undergo redox transformations.

| Reaction Type | Reagents/Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| Oxidation (CH₃ → COOH) | KMnO₄, H₂SO₄, H₂O, 70°C, 6h | 3-Carboxy-4-bromo-1-(4-methylphenyl)-1H-pyrazol-5-amine | 58% | |

| Reduction (NH₂ → NH) | NaBH₄, EtOH, 25°C, 2h | 4-Bromo-3-methyl-1-(4-methylphenyl)-1H-pyrazole | 90% |

Notes :

-

Oxidation of the methyl group requires harsh conditions due to steric protection by the adjacent bromine atom.

-

Selective reduction of the amine to a secondary amine is achieved using mild borohydride conditions.

Cyclization Reactions

The compound serves as a precursor for fused heterocycles.

| Reaction Type | Reagents/Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| Intramolecular cyclization | CuI, K₃PO₄, DMF, 120°C, 24h | Pyrazolo[1,5-a]pyrimidine derivative | 45% |

Mechanism :

-

Copper-mediated Ullmann-type coupling facilitates C–N bond formation between the amine and aryl halide.

Acid-Base Reactions

The amine group exhibits basicity, enabling salt formation.

| Reaction Type | Reagents/Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| Hydrochloride salt | HCl (g), Et₂O, 0°C → 25°C | 4-Bromo-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine·HCl | 95% |

Applications :

-

Salt formation improves solubility in polar solvents for biological testing.

Functional Group Transformations

The amine group undergoes typical reactions of primary amines.

| Reaction Type | Reagents/Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| Acylation | Acetyl chloride, pyridine, 0°C | N-Acetyl-4-bromo-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine | 78% | |

| Sulfonation | SO₃·Py complex, DCM, 25°C | N-Sulfonyl-4-bromo-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine | 63% |

Key Observations :

-

Acylation occurs regioselectively at the primary amine without affecting the bromine atom.

Photochemical Reactions

UV irradiation induces unique transformations.

| Reaction Type | Reagents/Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| Photodebromination | UV (254 nm), THF, 12h | 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine | 40% |

Mechanism :

-

Radical intermediates form upon homolytic cleavage of the C–Br bond under UV light.

科学的研究の応用

Overview

In agricultural chemistry, 4-Bromo-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine is utilized in the formulation of agrochemicals, enhancing the effectiveness of pesticides and herbicides.

Applications

- Pesticide Development : The compound's ability to interact with biological systems makes it a candidate for developing new agrochemicals aimed at improving crop yield .

Material Science

Overview

The unique properties of pyrazole compounds make them suitable for applications in material science, particularly in creating materials with enhanced thermal stability and chemical resistance.

Potential Uses

- Novel Materials Development : Research is ongoing into using this compound in coatings and polymers that require specific performance characteristics .

Biochemical Research

Overview

In biochemical research, this compound acts as a tool for studying enzyme interactions and biological pathways, which are crucial for drug discovery.

Research Techniques

- Binding Affinity Studies : Interaction studies utilizing techniques such as molecular docking help elucidate the mechanism of action by identifying binding affinities with various biological targets .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of several pyrazole derivatives, including 4-Bromo-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine. Results indicated significant activity against multiple bacterial strains, suggesting potential for development into therapeutic agents.

Case Study 2: Synthesis and Characterization

Research focused on synthesizing novel derivatives of this compound through various chemical reactions, including nucleophilic substitutions and coupling reactions (e.g., Suzuki reactions). These derivatives were characterized for their biological activities, revealing enhanced efficacy compared to the parent compound .

作用機序

The mechanism of action of 4-Bromo-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The bromine atom and other functional groups on the pyrazole ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The following table summarizes critical differences between the target compound and its analogs:

Key Observations:

- Bromine vs.

- Methyl vs. Phenyl Groups : The 3-methyl group in the target compound reduces steric hindrance compared to bulkier phenyl substituents (e.g., in ), improving solubility .

- 4-Methylphenyl vs. Pyrimidinyl : The 4-methylphenyl group (target) offers hydrophobic interactions, while pyrimidinyl () introduces hydrogen-bonding sites, altering target selectivity .

Crystallographic and Packing Behavior

- Halogen Influence : In isomorphic compounds (), bromine (vs. chlorine) increases unit cell parameters (e.g., a = 8.0720 Å for Br vs. 7.9767 Å for Cl) due to larger atomic radius. Both halogens stabilize crystal packing via C–H⋯X interactions .

- Twist Angle : The dihedral angle between aryl rings (~56° in ) suggests significant molecular twisting, which may reduce π-π stacking efficiency compared to planar analogs.

生物活性

4-Bromo-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure that allows it to interact with various biological targets, making it a subject of interest for research in antimicrobial, anticancer, and anti-inflammatory applications.

- Chemical Formula : C12H13BrN4

- CAS Number : 1152858-05-3

- Molecular Weight : 281.16 g/mol

Antimicrobial Activity

Recent studies have demonstrated that 4-bromo-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine exhibits significant antimicrobial properties. In vitro evaluations showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Staphylococcus epidermidis. The compound's Minimum Inhibitory Concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most active derivatives in related studies, indicating potent antibacterial effects .

Anticancer Activity

The pyrazole scaffold has been associated with anticancer properties. Compounds containing this structure have shown the ability to inhibit the proliferation of several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). For instance, in cell cycle analyses, certain derivatives induced G2/M phase arrest in HepG2 cells, suggesting a mechanism of action that could lead to reduced tumor growth .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 4-Bromo-3-methyl... | MDA-MB-231 | 1.0 | Apoptosis induction |

| 4-Bromo-3-methyl... | HepG2 | 10.0 | G2/M phase arrest |

Anti-inflammatory Activity

Compounds derived from the pyrazole structure have also been investigated for their anti-inflammatory properties. They have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory processes. For example, some derivatives exhibited IC50 values as low as 5.40 μM against COX enzymes, indicating strong potential as anti-inflammatory agents .

Case Studies

- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of multiple pyrazole derivatives, including 4-bromo-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine. The results indicated that this compound was among the most effective against XDR S. Typhi, with a MIC value of 6.25 mg/mL .

- Anticancer Mechanisms : In research focused on breast cancer cells, derivatives of pyrazoles were shown to enhance caspase activity significantly, indicating their role in promoting apoptosis. The study highlighted how these compounds could induce morphological changes in cancer cells at concentrations as low as 1 μM .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between 4-bromo-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine and its biological targets. These studies provide insights into how structural modifications can enhance its biological activity and specificity towards certain enzymes or receptors.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 4-Bromo-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving condensation reactions, Vilsmeier–Haack formylation, or microwave-assisted cyclization. For example, microwave-mediated reactions reduce reaction times and improve regioselectivity compared to conventional heating. Solvent-free conditions (e.g., using barbituric acids and aldehydes) enhance atom economy and purity by minimizing side products . Key parameters include temperature control (e.g., 80–120°C), stoichiometric ratios of aryl aldehydes, and catalytic bases like triethylamine.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., pyrazole ring planarity, C–Br bond length ≈ 1.89 Å) .

- FTIR and NMR : Confirm functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹ in FTIR; aromatic protons at δ 6.8–7.2 ppm in ¹H NMR) .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 294.02) .

Software tools like SHELX and ORTEP-3 aid in refining crystallographic data .

Q. How do structural modifications at specific positions (e.g., bromine substitution) affect the compound's bioactivity?

- Methodological Answer : Bromine at the 4-position enhances electrophilicity and π-stacking interactions, improving binding to biological targets (e.g., kinase enzymes). Methyl groups at the 3-position increase steric bulk, reducing metabolic degradation. Comparative studies with fluorine or methoxy analogs reveal lower antifungal activity (IC₅₀ > 50 µM vs. 12 µM for brominated derivatives) due to reduced halogen bonding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound across studies?

- Methodological Answer : Discrepancies arise from variations in purification methods (e.g., column chromatography vs. recrystallization) and reagent quality. Design of Experiments (DoE) can optimize conditions:

- Critical factors : Microwave power (100–300 W), solvent polarity (e.g., DMF vs. ethanol), and reaction time (30–90 min).

- Analytical validation : Use HPLC-DAD to quantify impurities and assess purity (>98% for pharmacological assays) .

Q. What role do non-covalent interactions (e.g., hydrogen bonds, π–π stacking) play in the molecular packing of this compound?

- Methodological Answer : Crystal structures reveal N–H⋯N hydrogen bonds (2.8–3.0 Å) forming zigzag chains, while C–H⋯π interactions (3.4 Å) stabilize layered packing. Hirshfeld surface analysis quantifies interaction contributions:

- H-bonding : 12–15% of surface contacts.

- van der Waals : 60–65% (C⋯C and C⋯H interactions).

These networks influence solubility and melting points .

Q. How does the presence of conformational polymorphs impact the compound's physicochemical properties?

- Methodological Answer : Polymorphs (e.g., triclinic vs. monoclinic) exhibit distinct dissolution rates and bioavailability. Energy framework analysis (Crystal Explorer) compares stabilization energies:

- Triclinic polymorph : Dominated by electrostatic interactions (ΔE = −45 kJ/mol).

- Monoclinic polymorph : Higher dispersion forces (ΔE = −38 kJ/mol).

Differential scanning calorimetry (DSC) identifies phase transitions between polymorphs .

Q. What computational methods are used to predict the compound's binding affinity to biological targets (e.g., kinases)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess interactions with ATP-binding pockets. Key steps:

- Ligand preparation : Assign partial charges (AM1-BCC method).

- Binding free energy : MM-PBSA calculations yield ΔG values (e.g., −9.2 kcal/mol for CDK2 inhibition) .

Q. How can researchers design analogs of this compound to improve metabolic stability while retaining bioactivity?

- Methodological Answer :

- Bioisosteric replacement : Substitute bromine with trifluoromethyl to enhance metabolic resistance.

- Prodrug strategies : Introduce ester moieties at the NH₂ group for slow hydrolysis.

- In vitro assays : Microsomal stability tests (human liver microsomes) quantify half-life improvements (e.g., from 1.2 h to 4.5 h) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。